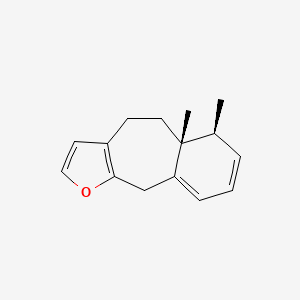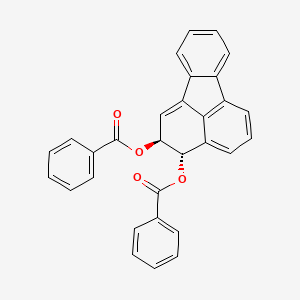
trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate: is a chemical compound that belongs to the class of organic compounds known as dihydrodiols. These compounds are characterized by the presence of two hydroxyl groups attached to adjacent carbon atoms in a dihydro structure. The compound is derived from fluoranthene, a polycyclic aromatic hydrocarbon, and is esterified with benzoic acid.
Méthodes De Préparation
The synthesis of trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate typically involves the following steps:
Dihydroxylation of Fluoranthene: Fluoranthene undergoes dihydroxylation to form trans-2,3-dihydro-2,3-fluoranthenediol. This reaction can be catalyzed by osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Esterification: The resulting dihydrodiol is then esterified with benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield this compound.
Analyse Des Réactions Chimiques
trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon or other reduced forms. Sodium borohydride (NaBH4) is a typical reducing agent used in such reactions.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) can be used for this purpose.
Applications De Recherche Scientifique
trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate can be compared with other similar compounds, such as:
trans-2,3-Dihydro-2,3-naphthalenediol dibenzoate: This compound has a similar dihydrodiol structure but is derived from naphthalene instead of fluoranthene.
cis-2,3-Dihydro-2,3-fluoranthenediol dibenzoate: The cis isomer of the compound has different stereochemistry, which can affect its chemical and biological properties.
trans-2,3-Dihydro-2,3-anthracenediol dibenzoate: Derived from anthracene, this compound shares structural similarities but has distinct reactivity and applications.
Propriétés
Numéro CAS |
143192-49-8 |
|---|---|
Formule moléculaire |
C30H20O4 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
[(2S,3S)-3-benzoyloxy-2,3-dihydrofluoranthen-2-yl] benzoate |
InChI |
InChI=1S/C30H20O4/c31-29(19-10-3-1-4-11-19)33-26-18-25-22-15-8-7-14-21(22)23-16-9-17-24(27(23)25)28(26)34-30(32)20-12-5-2-6-13-20/h1-18,26,28H/t26-,28-/m0/s1 |
Clé InChI |
GRWKGIOIODWTPX-XCZPVHLTSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)O[C@H]2C=C3C4=CC=CC=C4C5=C3C(=CC=C5)[C@@H]2OC(=O)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2C=C3C4=CC=CC=C4C5=C3C(=CC=C5)C2OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


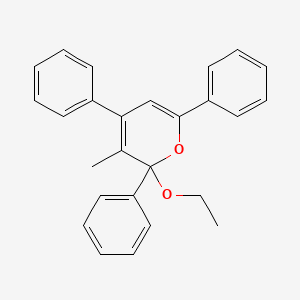
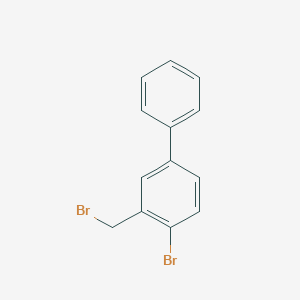
![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)
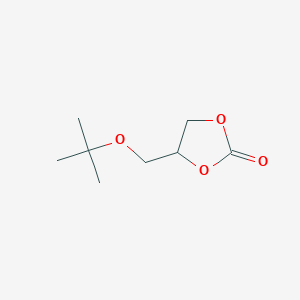
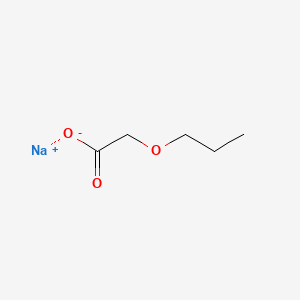
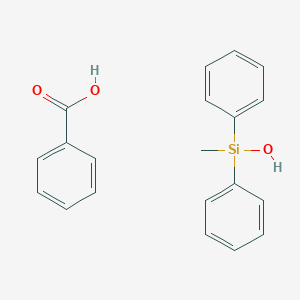
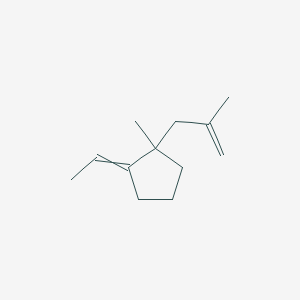
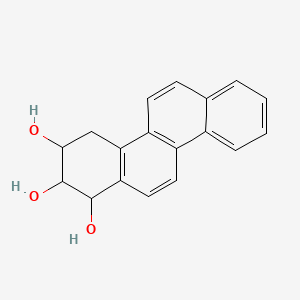
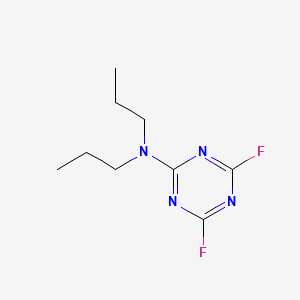
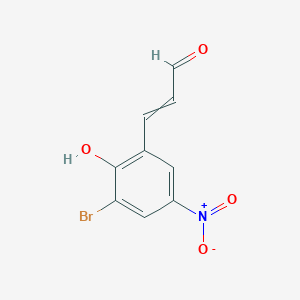

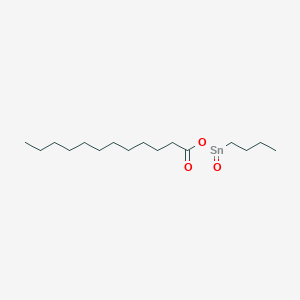
![2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid](/img/structure/B14418210.png)
